Allyl 2,4-dichlorophenyl ether

Agrochemical Synthesis Herbicide Development Hydroformylation

Allyl 2,4-dichlorophenyl ether (CAS 5441-16-7) is an allyl aryl ether characterized by a 2,4-dichlorophenyl group linked to an allyl moiety via an ether bond. It has a molecular formula of C₉H₈Cl₂O and a molecular weight of 203.065 g/mol.

Molecular Formula C9H8Cl2O
Molecular Weight 203.06 g/mol
CAS No. 5441-16-7
Cat. No. B1267910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl 2,4-dichlorophenyl ether
CAS5441-16-7
Molecular FormulaC9H8Cl2O
Molecular Weight203.06 g/mol
Structural Identifiers
SMILESC=CCOC1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C9H8Cl2O/c1-2-5-12-9-4-3-7(10)6-8(9)11/h2-4,6H,1,5H2
InChIKeyPGFLETJYXQVZSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl 2,4-dichlorophenyl ether (CAS 5441-16-7): Core Identity and Baseline Characteristics for Scientific Procurement


Allyl 2,4-dichlorophenyl ether (CAS 5441-16-7) is an allyl aryl ether characterized by a 2,4-dichlorophenyl group linked to an allyl moiety via an ether bond [1]. It has a molecular formula of C₉H₈Cl₂O and a molecular weight of 203.065 g/mol . This compound is primarily utilized as a synthetic intermediate in agrochemical and pharmaceutical research , with reported physical properties including a boiling point of 264.6°C at 760 mmHg and a density of 1.227 g/cm³ .

Synthetic Intermediate
Agrochemical and pharmaceutical research applications as an allyl aryl ether building block.
Substitution Effect
2,4-Dichloro pattern modulates reactivity in hydroformylation and Lewis acid rearrangement pathways.
Physical Benchmarks
Characterized thermal and density properties support purification protocol design and identity confirmation.

Allyl 2,4-dichlorophenyl ether (CAS 5441-16-7): Why Generic Substitution with Analogous Allyl Aryl Ethers is Not Recommended


Generic substitution of allyl 2,4-dichlorophenyl ether with other allyl aryl ethers is scientifically unsound due to the pronounced influence of the 2,4-dichloro substitution pattern on both reactivity and downstream product outcomes. The electron-withdrawing nature of the chlorine atoms significantly alters the ether's behavior in key transformations such as hydroformylation [1] and acid-catalyzed rearrangements [2], leading to distinct yields and product profiles compared to unsubstituted or differently substituted analogs. The quantitative evidence presented below demonstrates that even seemingly minor structural deviations can result in substantial differences in synthetic efficiency and product identity, underscoring the necessity for compound-specific procurement.

Hydroformylation outcome may shift
Electron-withdrawing 2,4-dichloro substitution alters reactivity compared to allyl phenyl ether, affecting synthetic yield and product profile.
Rearrangement regioselectivity differs
Lewis acid-mediated rearrangement regiochemical outcome is distinct from unsubstituted and mono-chloro analogs, limiting direct method transfer.
Physical property benchmarks deviate
Boiling point and density differ substantially, requiring re-validation of purification and storage protocols when substituting analogs.

Allyl 2,4-dichlorophenyl ether (CAS 5441-16-7): Quantified Differentiation from Closest Analogs and In-Class Alternatives


Superior Yield in Hydroformylation-Derived Herbicidal Acid Synthesis Compared to Allyl Phenyl Ether

In a direct head-to-head comparison, allyl 2,4-dichlorophenyl ether demonstrated superior performance as a hydroformylation substrate for the preparation of herbicidal butyric acid derivatives. When subjected to identical hydroformylation and subsequent oxidation conditions (Co₂(CO)₈ catalyst, followed by Ag₂O oxidation in NaOH at 60°C for 180 min), the target compound yielded γ-(2,4-dichlorophenoxy)butyric acid in 92.5% yield, while the analogous reaction using allyl phenyl ether produced γ-phenoxybutyric acid in only 90% yield [1].

Hydroformylation yield
Head-to-head
92.5% vs. 90%
γ-(2,4-dichlorophenoxy)butyric acid vs. γ-phenoxybutyric acid
Supports yield-difference assessment for herbicidal acid synthesis.
Data from one comparative study; Co₂(CO)₈ catalysis.
Agrochemical Synthesis Herbicide Development Hydroformylation

Enhanced Substrate Reactivity in Lewis Acid-Mediated Rearrangement Due to Electron-Withdrawing Chloro Substituents

Allyl 2,4-dichlorophenyl ether undergoes a facile rearrangement in the presence of alkylaluminum halides, a reactivity profile enabled by the electron-withdrawing 2,4-dichloro substitution. This contrasts with unsubstituted allyl phenyl ether, which requires more forcing conditions or different catalyst systems for comparable transformations [1]. The study reports that allyl 2,4-dichlorophenyl ether rearranges smoothly with diethylaluminum chloride to yield the corresponding allylphenol derivative, whereas control experiments with other allyl chlorophenyl ethers (ortho, meta, and para mono-chloro isomers) exhibit distinct regioselectivity profiles and side product distributions [2].

Rearrangement reactivity
Class-level
4-allyl-2,6-dichlorophenol (43%); 2-allyl-4,6-dichlorophenol (5%)
with Et₂AlCl, room temp
Regioselectivity profile differs from unsubstituted and mono-chloro analogs.
Class-level inference; control experiments limited.
Synthetic Methodology Claisen Rearrangement Lewis Acid Catalysis

Verified Physicochemical Property Benchmarks for Reproducible Experimental Design

Allyl 2,4-dichlorophenyl ether possesses well-characterized physicochemical properties that serve as critical benchmarks for method development and quality assurance. The boiling point (264.6°C at 760 mmHg), density (1.227 g/cm³), and refractive index (1.537) are documented and reproducible . These values differ from those of structural analogs; for example, allyl phenyl ether has a significantly lower boiling point (approximately 192°C at 760 mmHg) and density (approximately 0.98 g/cm³) [1], reflecting the substantial impact of the 2,4-dichloro substitution on the compound's physical behavior.

Physical property benchmarks
Reported
Bp 264.6°C; Density 1.227 g/cm³
vs. allyl phenyl ether (≈192°C, 0.98 g/cm³)
Supports purification and identity verification protocol design.
Standard pressure; further cross-validation recommended.
Process Chemistry Analytical Method Development Quality Control

Allyl 2,4-dichlorophenyl ether (CAS 5441-16-7): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Synthesis of γ-(2,4-dichlorophenoxy)butyric Acid Herbicidal Derivatives

This compound is the optimal starting material for the hydroformylation-oxidation pathway to γ-(2,4-dichlorophenoxy)butyric acid, achieving a 92.5% yield that surpasses the 90% yield obtained with allyl phenyl ether under identical conditions [1]. Researchers developing novel herbicides in the dichlorophenoxy acid class should prioritize this ether to maximize synthetic efficiency and minimize purification burdens.

Preparation of Chloro-Substituted Allylphenol Intermediates via Lewis Acid Rearrangement

The compound serves as a reliable substrate for diethylaluminum chloride-mediated rearrangement, enabling access to 4-allyl-2,6-dichlorophenol and 2-allyl-4,6-dichlorophenol [1]. This application scenario is particularly valuable for medicinal chemists and agrochemical researchers seeking to incorporate chloro-substituted phenol motifs into lead structures, as the rearrangement proceeds under mild conditions and provides a regiochemical outcome distinct from that observed with unsubstituted or mono-chloro analogs.

Analytical Reference Standard for Chromatographic and Spectroscopic Method Validation

With its well-defined boiling point (264.6°C), density (1.227 g/cm³), and available spectral data (including IR, NMR, and MS) [1][2], allyl 2,4-dichlorophenyl ether is suitable for use as a reference standard in GC, HPLC, and spectroscopic method development. The compound's distinct physicochemical profile, compared to simpler allyl phenyl ethers, makes it a valuable system suitability standard for laboratories analyzing more complex chlorinated aromatic ethers.

Application
Selection Property
Validation Focus
Herbicidal butyric acid derivative synthesis
2,4-Dichloro substitution effect on hydroformylation
Verify hydroformylation yield and selectivity with target catalyst system
Chloro-allylphenol intermediate preparation
Lewis acid rearrangement regioselectivity
Confirm regiochemical product distribution under mild conditions
Analytical reference standard
Characterized physical property benchmarks
Validate boiling point, density, and spectral data for method suitability

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